molecular formula C15H14N4O4 B2845611 (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1210264-75-7

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2845611
CAS No.: 1210264-75-7
M. Wt: 314.301
InChI Key: DQFWBDMISHFPRJ-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound (4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel heterocyclic compound that combines structural elements of furan, oxadiazole, piperidine, and isoxazole. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and utilizing various reagents such as hydrazine and carbon disulfide for oxadiazole formation. Specific methods include microwave-assisted synthesis which enhances yield and reduces reaction time .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine moieties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains including E. coli, S. aureus, and P. aeruginosa . The presence of electron-withdrawing groups in the structure has been associated with enhanced antibacterial properties.
CompoundMIC (µM)Bacterial Strain
Compound A (related structure)4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C13.40Pseudomonas aeruginosa

Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against species like Candida albicans. In vitro studies indicated that derivatives exhibited varying degrees of antifungal activity with MIC values ranging from 16.69 to 78.23 µM .

Anticancer Activity

Research has indicated that oxadiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown inhibition of cancer cell proliferation in various human cancer cell lines, suggesting potential therapeutic applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluating a series of oxadiazole derivatives found that modifications to the piperidine ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited higher activity levels compared to their non-substituted counterparts .
  • Anticancer Mechanism Investigation : Another study focused on the mechanism of action for oxadiazole derivatives in cancer treatment revealed that these compounds could inhibit specific signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of electron-withdrawing groups enhances antibacterial activity.
  • Substituents on the piperidine ring can modulate both antimicrobial and anticancer activities.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-15(12-3-6-16-23-12)19-7-4-10(5-8-19)13-17-18-14(22-13)11-2-1-9-21-11/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFWBDMISHFPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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